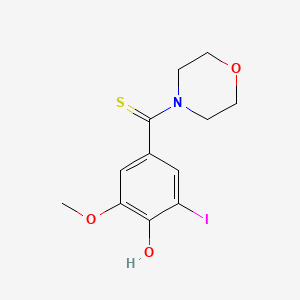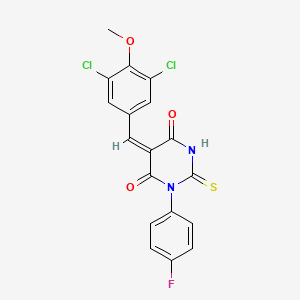
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol, also known as AG1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with a variety of cancers, including lung, breast, and colorectal cancer. Therefore, AG1478 has been widely used in scientific research to investigate the role of EGFR in cancer development and progression.
Mechanism of Action
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to be highly specific for EGFR and does not inhibit other tyrosine kinases, such as c-Src and c-Abl.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It is also highly specific for EGFR and does not inhibit other tyrosine kinases. However, 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has some limitations. It has a short half-life in vivo and may require frequent dosing to maintain therapeutic levels. Furthermore, it may have off-target effects at high concentrations.
Future Directions
There are several future directions for the use of 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol in scientific research. One direction is the development of new EGFR-targeted drugs that are more potent and selective than 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol. Another direction is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Furthermore, 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Finally, the use of 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol in clinical trials could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol involves several steps, including the preparation of 2-iodo-6-methoxy-4-nitrophenol, the reduction of the nitro group to an amino group, and the introduction of the morpholinylcarbonothioyl group. The final product is obtained after purification by column chromatography. The synthesis of 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been described in several research papers and patents.
Scientific Research Applications
2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been extensively used in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has also been used to study the downstream signaling pathways of EGFR, such as the PI3K/Akt and MAPK/ERK pathways. Furthermore, 2-iodo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol has been used to investigate the mechanism of action of other EGFR inhibitors and to develop new EGFR-targeted drugs.
properties
IUPAC Name |
(4-hydroxy-3-iodo-5-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3S/c1-16-10-7-8(6-9(13)11(10)15)12(18)14-2-4-17-5-3-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCGPNSLMPHNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)
![2-(1-(3-phenylpropyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5963647.png)
![6-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5963662.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5963675.png)
![1-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5963676.png)

![N,N-diethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5963691.png)
![1-isopropyl-5-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5963700.png)
![6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5963714.png)
![3-(3-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5963719.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)
![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)